N-Methyldiethanolamine-13C,d3 Hydrochloride
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Overview
Description
N-Methyldiethanolamine-13C,d3Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of N-Methyldiethanolamine, where the carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium (d3), respectively. This compound is often utilized in various analytical and biochemical applications due to its unique isotopic labeling, which allows for precise tracking and analysis in complex biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyldiethanolamine-13C,d3Hydrochloride typically involves the ethoxylation of methylamine using ethylene oxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{N}(\text{C}_2\text{H}_4\text{OH})_2 ] In this process, methylamine reacts with ethylene oxide to form N-Methyldiethanolamine. For the isotopically labeled version, carbon-13 and deuterium-labeled ethylene oxide are used .
Industrial Production Methods
Industrial production of N-Methyldiethanolamine-13C,d3Hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified and converted to its hydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
N-Methyldiethanolamine-13C,d3Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Condensation: It can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Condensation: Typically involves the use of aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Oxidation: N-Methyldiethanolamine N-oxide.
Substitution: Various substituted derivatives depending on the reagent used.
Condensation: Imines or Schiff bases.
Scientific Research Applications
N-Methyldiethanolamine-13C,d3Hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Biology: Utilized in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: Employed in pharmacokinetic studies to track the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of N-Methyldiethanolamine-13C,d3Hydrochloride involves its incorporation into biochemical pathways where it can be tracked due to its isotopic labeling. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or drug distribution analysis. The isotopic labels allow for precise detection and quantification using techniques like mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
N-Methyldiethanolamine: The non-labeled version of the compound.
N-Ethyldiethanolamine: Similar structure but with an ethyl group instead of a methyl group.
Diethanolamine: Lacks the methyl group on the nitrogen atom.
Uniqueness
N-Methyldiethanolamine-13C,d3Hydrochloride is unique due to its isotopic labeling, which allows for precise tracking and analysis in complex systems. This makes it particularly valuable in research applications where accurate quantification and tracing are essential .
Properties
Molecular Formula |
C5H14ClNO2 |
---|---|
Molecular Weight |
159.63 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(trideuterio(113C)methyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-6(2-4-7)3-5-8;/h7-8H,2-5H2,1H3;1H/i1+1D3; |
InChI Key |
CMPOVQUVPYXEBN-SPZGMPHYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(CCO)CCO.Cl |
Canonical SMILES |
CN(CCO)CCO.Cl |
Origin of Product |
United States |
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